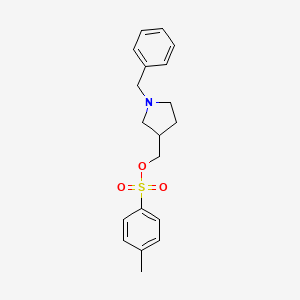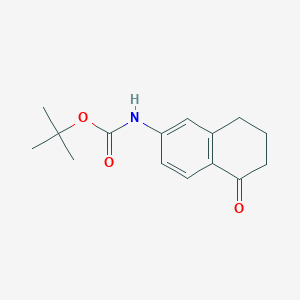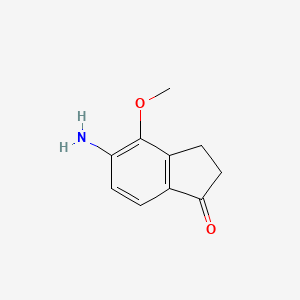![molecular formula C19H13BrFN5O2S B3213340 5-[1-(Cyclopropylcarbonyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole CAS No. 1115915-17-7](/img/structure/B3213340.png)
5-[1-(Cyclopropylcarbonyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Descripción general
Descripción
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is widely used in medicinal chemistry to create compounds for treating human diseases . The compound also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing one oxygen and two nitrogen atoms in a five-membered ring . These rings are known to possess a variety of useful biological effects .
Synthesis Analysis
Pyrrolidine compounds can be synthesized through ring construction from different cyclic or acyclic precursors . The synthesis of 1,3,4-oxadiazoles often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids .Molecular Structure Analysis
The structure of the compound is likely characterized by the presence of the pyrrolidine and 1,2,4-oxadiazole rings. The carbonyl, nitro, and 1,3,4-oxadiazole functionalities act as acceptors, whereas the –NH– and hydroxyl group act as donors in the synthesized derivatives .Chemical Reactions Analysis
The chemical reactions of this compound could involve the functionalization of the pyrrolidine ring or reactions involving the 1,3,4-oxadiazole ring .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring in this compound serves as a versatile scaffold for designing biologically active molecules. Medicinal chemists appreciate its features:
- Non-Planarity and Pseudorotation : The non-planarity of the ring (referred to as “pseudorotation”) enhances three-dimensional coverage .
Antiepileptic Agents
Pyrrolidine-2,5-dione, a derivative of this compound, has shown promise in treating epilepsy .
Solvent-Involved Synthesis
Researchers have developed an unprecedented multi-component reaction involving solvent participation to construct pyrrolidin-5-one-2-carboxamides. This method offers mild conditions and broad substrate compatibility .
Functionalized Pyrrolidine Derivatives
Functionalization of preformed pyrrolidine rings, such as proline derivatives, has been explored. The stereoisomers and spatial orientation of substituents significantly impact the biological profile of drug candidates .
Synthetic Chemistry and Novel Derivatives
Efforts continue to synthesize novel derivatives of this compound, exploring their biological activities and potential therapeutic applications .
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFN5O2S/c20-12-6-7-15(14(21)10-12)23-16(27)11-26-19(28)25-9-8-22-18(17(25)24-26)29-13-4-2-1-3-5-13/h1-10H,11H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUGCAJSZOHWQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(Cyclopropylcarbonyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



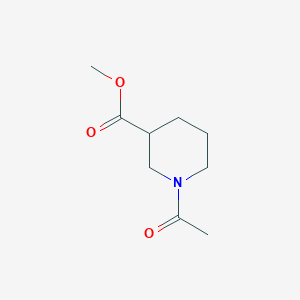
methanone](/img/structure/B3213263.png)
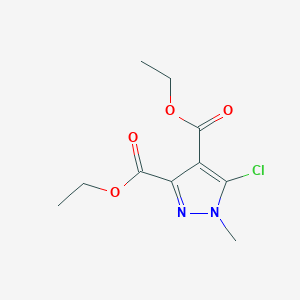
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B3213298.png)
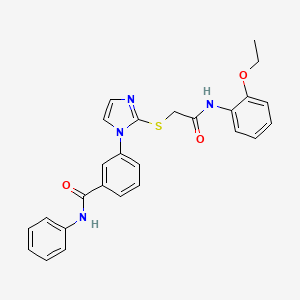
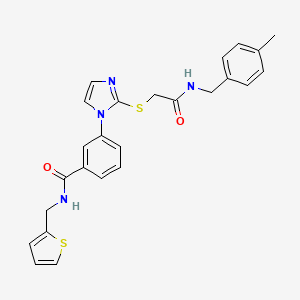
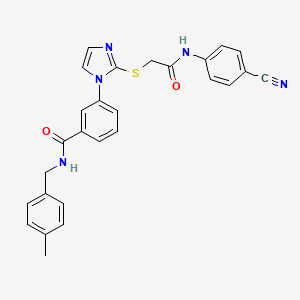
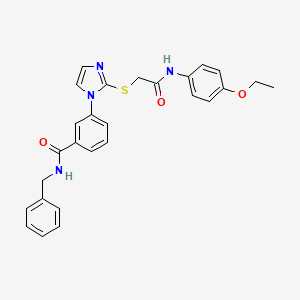
![Acetic acid, [(phenylmethyl)hydrazono]-](/img/structure/B3213333.png)
![3-[3-[4-(3,5-Dipyridin-3-ylphenyl)phenyl]-5-pyridin-3-ylphenyl]pyridine](/img/structure/B3213353.png)
